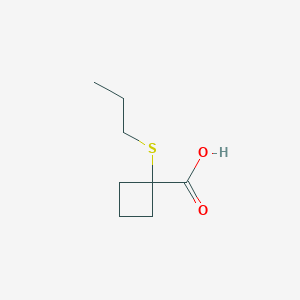

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

1-propylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O2S/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

LYXCOKODADVNHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1(CCC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid CAS 1484705-29-4

An In-Depth Technical Guide to 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid (CAS 1484705-29-4)

Authored by: A Senior Application Scientist

Foreword

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its unique conformational properties and three-dimensional diversity offer a compelling alternative to more traditional ring systems. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid.

While specific literature on this exact molecule is nascent, this document serves as a robust technical primer by integrating established principles of cyclobutane chemistry with data from closely related analogues. The methodologies, mechanistic insights, and potential applications discussed herein are grounded in authoritative sources, providing researchers, scientists, and drug development professionals with a solid foundation for their work with this and similar chemical entities.

Molecular Overview and Physicochemical Properties

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is a sulfur-containing carboxylic acid built upon a cyclobutane core. The presence of both a carboxylic acid and a thioether functional group imparts a unique combination of properties that make it an intriguing building block for further chemical exploration.

Chemical Structure

The structure of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is characterized by a central cyclobutane ring, with a carboxylic acid group and a propylsulfanyl group attached to the same carbon atom.

Caption: Chemical structure of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid, compiled from available supplier data.[3]

| Property | Value | Source |

| CAS Number | 1484705-29-4 | [3] |

| Molecular Formula | C8H14O2S | [3] |

| Molecular Weight | 174.26 g/mol | [3] |

| SMILES | O=C(C1(SCCC)CCC1)O | [3] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid has not been published, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of substituted cyclobutane carboxylic acids.[1][4] The proposed pathway involves a two-step process starting from the commercially available 1,1-cyclobutanedicarboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Monodecarboxylation of 1,1-Cyclobutanedicarboxylic Acid

The initial step involves the selective removal of one carboxylic acid group from 1,1-cyclobutanedicarboxylic acid to yield cyclobutane-1-carboxylic acid. This is a standard transformation that can be achieved through thermal decarboxylation.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclobutanedicarboxylic acid.

-

Heat the flask in an oil bath to a temperature just above the melting point of the diacid (approximately 158-160 °C).[5]

-

Maintain this temperature and stir until the evolution of CO2 gas ceases.

-

Cool the reaction mixture to room temperature. The resulting product, cyclobutane-1-carboxylic acid, should solidify.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Step 2: Thiolation of Cyclobutane-1-carboxylic Acid

The second step introduces the propylsulfanyl group onto the cyclobutane ring. This can be achieved through a variety of methods, with a plausible approach being a Pummerer-type rearrangement followed by nucleophilic substitution with propanethiol. A more direct approach, though potentially lower-yielding, would be a free-radical mediated thiolation.

Protocol (Illustrative Radical Thiolation):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclobutane-1-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

-

In a separate flask, prepare a solution of propanethiol in the same anhydrous solvent.

-

Slowly add the propanethiol solution to the reaction mixture at room temperature while stirring.

-

Irradiate the reaction mixture with a UV lamp or heat to the decomposition temperature of the radical initiator to initiate the reaction.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by removing the heat or light source.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum is expected to show characteristic peaks for the propyl chain protons and the cyclobutane ring protons. The ¹³C NMR will show distinct signals for the carboxylic acid carbon, the quaternary carbon of the cyclobutane ring, and the carbons of the propyl and cyclobutane moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).[6]

Potential Applications in Research and Development

While specific applications for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid are not yet documented, the broader class of substituted cyclobutane carboxylic acids has shown significant promise in several areas of drug discovery and materials science.[2][7][8]

Medicinal Chemistry

-

Antiviral Agents: A Chinese patent suggests that certain substituted cyclobutane carboxylic acid compounds exhibit anti-influenza virus activity.[9] The unique conformational constraints of the cyclobutane ring can position functional groups in a way that facilitates strong binding to viral proteins.

-

GPR120 Modulators: A patent from Bristol-Myers Squibb describes cyclobutane-containing carboxylic acids as modulators of G protein-coupled receptor 120 (GPR120), which is a target for the treatment of diabetes and related metabolic disorders.[8]

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with the active sites of enzymes.[7][10] The cyclobutane scaffold provides a rigid framework to present this and other functional groups in a defined orientation.

Organic Synthesis and Materials Science

-

Building Blocks: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid can serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the thioether can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.

-

Polymer and Resin Production: Carboxylic acids with unique cycloalkane structures are sometimes used in the production of specialty polymers and resins, imparting desirable properties such as rigidity and thermal stability.[7]

Mechanistic Considerations and Causality in Synthesis

The proposed synthetic route is designed based on well-established reaction mechanisms.

-

Decarboxylation: The thermal decarboxylation of 1,1-geminal dicarboxylic acids proceeds through a cyclic transition state, where the carboxyl group is eliminated as carbon dioxide. The stability of the resulting carbanion or the concerted nature of the process drives the reaction forward.

-

Radical Thiolation: The proposed radical thiolation would proceed via a standard free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating or UV irradiation, which then abstract a hydrogen atom from the propanethiol to form a thiyl radical. This thiyl radical can then add to an activated position on the cyclobutane ring, followed by hydrogen abstraction from another molecule of propanethiol to propagate the chain.

The choice of an inert atmosphere and anhydrous solvents is crucial to prevent side reactions, such as the oxidation of the thiol and quenching of radical intermediates.

Conclusion

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its structural features suggest potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound, intended to empower researchers and developers to unlock its full potential. As with any novel compound, further experimental validation of the proposed synthesis and exploration of its biological and material properties are warranted.

References

-

PubChem. 1-(Propan-2-yl)cyclobutane-1-carboxylic acid. [Link]

- Google Patents.

-

PubChem. 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. [Link]

- Google Patents.

-

PharmaCompass. cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

- Google Patents.

-

ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

NIST WebBook. Cyclobutylcarboxylic acid. [Link]

- Google Patents. WO2020008391A1 - Manufacturing process and intermediates for a pyrrolo[2,3- d]pyrimidine compound and use thereof.

-

MDPI. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

-

Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka. [Link]

-

PubMed. Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Link]

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. 1484705-29-4|1-(Propylsulfanyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 5. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]

- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 7. 1-Propylcyclobutane-1-carboxylic acid | 58148-14-4 | Benchchem [benchchem.com]

- 8. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 9. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Chemical Properties and Synthetic Utility of 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid in Drug Discovery

Executive Summary & Strategic Relevance

In modern medicinal chemistry, the shift toward higher sp³ character and conformational restriction is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) has emerged as a highly specialized, sterically constrained building block [2].

By fusing a lipophilic propylsulfanyl chain to a rigid cyclobutane ring bearing a carboxylic acid, this compound provides a unique structural vector. It is particularly valuable in the synthesis of enzyme inhibitors—such as pyridine carboxamide-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors—where precise occupation of hydrophobic pockets is required to combat metabolic syndrome and insulin resistance [1].

Physicochemical Profiling

Understanding the baseline metrics of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclobutane ring introduces significant ring strain (~26 kcal/mol), which must be accounted for during harsh synthetic conditions, while the thioether linkage provides polarizability without the hydrogen-bond penalty associated with ethers.

| Property | Value |

| Chemical Name | 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid |

| CAS Registry Number | 1484705-29-4 |

| Molecular Formula | C₈H₁₄O₂S |

| Molecular Weight | 174.26 g/mol |

| SMILES | O=C(C1(SCCC)CCC1)O |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area (TPSA) | 62.6 Ų |

Pharmacophoric Rationale and Mechanistic Role

The integration of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid into an Active Pharmaceutical Ingredient (API) is rarely arbitrary. Every functional group serves a distinct mechanistic purpose:

-

Cyclobutane Ring (Entropy Reduction): Open-chain aliphatic groups suffer a high entropic penalty upon binding to a target protein due to the loss of conformational degrees of freedom. The cyclobutane ring pre-organizes the spatial arrangement of the thioether and the carbonyl group, significantly reducing this penalty.

-

Propylsulfanyl Group (Lipophilic Efficiency): The propyl chain acts as a hydrophobic anchor, perfectly sized to occupy deep, narrow lipophilic pockets in target proteins (e.g., the catalytic domain of 11β-HSD1). The sulfur atom provides unique polarizability, allowing for favorable dispersion interactions (London forces) with aromatic residues in the binding site.

-

Carboxylic Acid (Conjugation Anchor): Serves as the primary handle for downstream amide coupling with complex amines or anilines.

Fig 1. Structural rationale and pharmacophoric contributions of the building block.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this compound relies on the α-deprotonation of cyclobutanecarboxylic acid [3], followed by electrophilic trapping with a sulfur source. As a Senior Application Scientist, I emphasize that the causality behind the reagent choice is critical: we use a full 2.1 equivalents of Lithium Diisopropylamide (LDA) to ensure complete formation of the dianion (enediolate), preventing unreacted starting material from complicating downstream purification. Dipropyl disulfide is selected over propylsulfenyl chloride to eliminate the risk of α-chlorination.

Step-by-Step Protocol: α-Sulfenylation via Lithium Enediolate

Reagents Required:

-

Cyclobutanecarboxylic acid (1.0 eq)

-

Diisopropylamine (2.2 eq)

-

n-Butyllithium (2.5 M in hexanes, 2.1 eq)

-

Dipropyl disulfide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

LDA Generation: Purge a flame-dried flask with inert gas (N₂ or Ar). Add anhydrous THF and diisopropylamine (2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (2.1 eq). Stir for 30 minutes. Causality: In situ generation of LDA ensures a fresh, highly active non-nucleophilic base, critical for preventing nucleophilic attack on the carboxylic acid.

-

Enediolate Formation: Dissolve cyclobutanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this dropwise to the LDA solution at -78 °C. After complete addition, remove the cooling bath and allow the reaction to warm to 0 °C for 1 hour. Causality: The first equivalent of LDA deprotonates the acidic carboxyl proton; the second equivalent slowly deprotonates the α-carbon. Warming to 0 °C provides the activation energy necessary to drive the sterically hindered α-deprotonation to completion.

-

Electrophilic Trapping: Re-cool the reaction mixture to -78 °C. Add dipropyl disulfide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight. Causality: Trapping at -78 °C prevents poly-sulfenylation and controls the exothermic nature of the carbon-sulfur bond formation.

-

Quench and Extraction: Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 2. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

In-Process Self-Validation System

To ensure trustworthiness and prevent wasted downstream effort, this protocol incorporates a mandatory self-validating checkpoint before the quench step (Step 4):

-

Validation Action: Withdraw a 50 µL aliquot of the reaction mixture, quench into 500 µL of 1:1 Acetonitrile/Water containing 0.1% Formic Acid.

-

Analytical Check: Inject into LC-MS (Negative Ion Mode).

-

Pass Criteria: The absence of the starting material mass (

99.1 [M-H]⁻) and the dominant presence of the product mass (

Fig 2. Step-by-step synthetic workflow via lithium enediolate intermediate.

Downstream Integration: Amide Coupling Considerations

Once isolated, 1-(propylsulfanyl)cyclobutane-1-carboxylic acid is typically subjected to amide coupling to form the final API. Because the α-carbon is fully substituted (a quaternary center), it presents significant steric hindrance. Standard coupling reagents like EDC/HOBt often suffer from low yields due to this steric bulk.

Expert Recommendation: For coupling this specific building block to weakly nucleophilic amines, utilize highly reactive uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-Diisopropylethylamine (DIPEA), or convert the acid to the corresponding acyl chloride using oxalyl chloride and a catalytic amount of DMF prior to amine addition.

References

- US20090306075A1 - Pyridine Carboxamides as 11-Beta-HSD1 Inhibitors.

-

Cyclobutanecarboxylic acid (Compound Summary). National Center for Biotechnology Information. PubChem.[Link]

Structural Elucidation, Synthesis, and Applications of 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid represents a highly specialized, privileged building block that combines the steric bulk and rigidity of a cyclobutane ring with the lipophilic vector of a thioether (propylsulfanyl) group.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, a self-validating synthetic methodology, and its emerging applications in targeted drug discovery.

Structural Syntax and SMILES Elucidation

The Simplified Molecular-Input Line-Entry System (SMILES) string for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is: O=C(O)C1(SCCC)CCC1

Mechanistic Parsing of the SMILES String:

-

O=C(O) : Denotes the carboxylic acid functional group, which serves as a critical hydrogen-bond donor/acceptor and an electrostatic anchor in biological systems.

-

C1 : Represents the quaternary alpha-carbon. The 1 denotes the start of the ring closure.

-

(SCCC) : Indicates the propylsulfanyl (thioether) branch attached directly to the quaternary carbon. The sulfur atom (S) bridges the cyclobutane ring and the linear propyl chain (CCC).

-

CCC1 : Completes the four-membered cyclobutane ring, closing back at the initial C1.

Physicochemical Profiling

The combination of a hydrophilic carboxylate and a lipophilic thioether on a strained ring system yields unique physicochemical properties, summarized below.

| Property | Calculated Value | Diagnostic Relevance in Drug Design |

| Molecular Formula | C8H14O2S | Establishes baseline atomic composition. |

| Molecular Weight | 174.26 g/mol | Low molecular weight; excellent for fragment-based drug discovery (FBDD). |

| Exact Mass | 174.0715 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| LogP (Predicted) | ~2.5 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

| Topological Polar Surface Area | 62.6 Ų | Favorable for oral bioavailability; restricts blood-brain barrier (BBB) passive diffusion. |

| H-Bond Donors/Acceptors | 1 / 2 | Facilitates targeted interactions with basic amino acid residues (e.g., Arginine, Lysine). |

Mechanistic Synthesis Protocol: A Self-Validating System

Synthesizing a quaternary center on a strained cyclobutane ring requires precise control over reaction conditions to prevent ring-opening or self-condensation. The most robust approach is the alpha-sulfenylation of cyclobutanecarboxylic acid via a dilithio enolate intermediate.

Causality of Reagent Selection

-

Lithium Diisopropylamide (LDA): Cyclobutanecarboxylic acid possesses a weakly acidic alpha-proton (pKa ~25). A strong, sterically hindered, non-nucleophilic base like LDA is mandatory to generate the enolate without attacking the carbonyl carbon.

-

Stoichiometry (2.2 Equivalents of LDA): The first equivalent deprotonates the carboxylic acid (pKa ~4.5) to form a carboxylate salt. The second equivalent executes the critical alpha-deprotonation.

-

Temperature (-78 °C): The cyclobutane ring is highly strained (~26 kcal/mol ring strain). Maintaining cryogenic temperatures prevents the enolate from undergoing unwanted ring-opening side reactions.

Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure experimental integrity at every stage.

-

Preparation of the Base: Cool a solution of diisopropylamine (2.2 eq) in anhydrous THF to -78 °C under an inert argon atmosphere. Slowly add n-butyllithium (2.1 eq).

-

Self-Validation: A slight exotherm indicates successful LDA formation; the solution must remain clear and colorless.

-

-

Dilithio Enolate Formation: Add cyclobutanecarboxylic acid (1.0 eq) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to drive complete enolate formation.

-

Self-Validation: The formation of the dilithio species typically results in a subtle color shift to pale yellow.

-

-

Electrophilic Trapping: Recool the reaction mixture to -78 °C. Add dipropyl disulfide (1.2 eq) dropwise. Stir for 2 hours, allowing the solution to gradually warm to room temperature.

-

Causality: Dipropyl disulfide acts as the electrophilic sulfur source. The slow warming ensures complete conversion while minimizing byproduct formation.

-

-

Orthogonal Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.

-

Self-Validation: The aqueous layer retains the lithium salt of the desired product. The ether extraction removes non-acidic impurities (e.g., unreacted dipropyl disulfide and thio-byproducts), effectively purifying the mixture via phase separation.

-

-

Acidification and Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate. Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: The product will only partition into the organic layer when fully protonated (pH < pKa). Yielding a concentrated residue at this stage confirms the successful isolation of the target carboxylic acid.

-

Fig 1: Mechanistic workflow for the alpha-sulfenylation of cyclobutanecarboxylic acid.

Analytical Validation Framework

To guarantee scientific integrity, the synthesized compound must be subjected to rigorous analytical validation. The table below outlines the expected diagnostic signals.

| Analytical Technique | Expected Signal / Observation | Diagnostic Purpose |

| ¹H NMR (CDCl₃) | δ 11.0 (br s, 1H) | Confirms the presence of the intact carboxylic acid proton. |

| ¹H NMR (CDCl₃) | δ 2.70-2.85 (m, 2H), 2.40-2.55 (m, 2H) | Confirms the cyclobutane ring protons adjacent to the quaternary center. |

| ¹H NMR (CDCl₃) | δ 2.60 (t, 2H), 1.60 (m, 2H), 0.95 (t, 3H) | Confirms the integration and splitting of the propylsulfanyl chain. |

| ¹³C NMR (CDCl₃) | δ ~180.0 ppm | Validates the carbonyl carbon. |

| ¹³C NMR (CDCl₃) | δ ~48.5 ppm | Validates the quaternary alpha-carbon (C1 of the cyclobutane ring). |

| LC-MS (ESI-) | m/z 173.06 [M-H]⁻ | Validates the exact mass of the deprotonated target molecule. |

Applications in Drug Discovery

The 1-(alkylsulfanyl)cyclobutane-1-carboxylic acid scaffold is not merely a structural curiosity; it is a highly validated pharmacophore in contemporary drug design.

URAT1 Inhibition and Uricosuric Agents

Compounds containing this specific motif have been extensively utilized in the development of URAT1 (Urate Transporter 1) inhibitors for the treatment of hyperuricemia and gout. As documented in patent literature and binding databases (), derivatives such as 1-((3-(5-cyanoindolizin-8-yl)pyridin-4-yl)thio)cyclobutane-1-carboxylic acid exhibit potent nanomolar inhibition of URAT1 [1].

The causality behind this efficacy lies in the spatial geometry: the cyclobutane ring restricts the conformation of the carboxylic acid, optimizing its electrostatic interaction with basic residues (like Arginine) in the URAT1 binding pocket, while the thioether linkage directs the lipophilic tail into an adjacent hydrophobic sub-pocket.

Fig 2: Pharmacodynamic pathway of thio-cyclobutane derivatives in URAT1 inhibition.

Combinatorial Libraries and Enzyme Inhibition

Commercial suppliers such as and synthesize various halogenated and alkylated derivatives of this scaffold (e.g., 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid) to support combinatorial drug discovery [2][3]. Furthermore, cyclobutane-carboxylic acid derivatives have been successfully explored as squalene synthase inhibitors for the management of hyperlipidemia () [4]. The propylsulfanyl variant serves as an excellent starting point for synthesizing these complex APIs.

References

-

BindingDB. "1-((3-(5-cyanoindolizin-8-yl)pyridin-4-yl)thio)cyclobutane-1-carboxylic acid ::US10894038." BindingDB.org. URL:[Link]

- European Patent Office. "Cyclobutane derivatives as inhibitors of squalene synthase and protein farnesyltransferase." EP0821665A1.

Physicochemical Profiling: Solubility Landscapes of Propylsulfanyl Cyclobutane Derivatives

Executive Summary

Propylsulfanyl cyclobutane derivatives represent a specialized chemotype in modern drug discovery, often utilized as bioisosteres for lipophilic side chains or as conformationally restricted linkers. While the cyclobutane ring offers a unique "puckered" geometry that can enhance metabolic stability compared to linear alkyl chains, the addition of a propylsulfanyl (thioether) tail introduces significant physicochemical challenges—primarily high lipophilicity (LogP) and limited aqueous solubility.

This technical guide provides a rigorous framework for characterizing, measuring, and optimizing the solubility of this specific scaffold. It is designed for medicinal chemists and formulation scientists requiring actionable protocols and structural insights.

The Physicochemical Paradox: Scaffold Analysis

To understand the solubility behavior of propylsulfanyl cyclobutanes, one must deconstruct the molecule into its contributing vectors.

Structural Components & Solvation Penalties[1]

-

The Propyl Chain: A short aliphatic tail that contributes roughly +1.5 to +2.0 to the LogP. It is purely hydrophobic, creating a high energy penalty for cavity formation in water.

-

The Sulfanyl Group (-S-): Unlike an ether (-O-), the thioether is a "soft" base with larger van der Waals radius and lower hydrogen bond accepting capability. It increases lipophilicity compared to its oxygen counterpart.

-

The Cyclobutane Ring: This is the critical differentiator. Unlike planar aromatics, the cyclobutane ring exists in a puckered conformation (butterfly angle ~25-35°). This increases sp3 character (Fsp3), which generally correlates with improved solubility over aromatic analogs due to the disruption of crystal lattice energy (lower melting point). However, it remains a greasy, hydrophobic core.

Predicted Solubility Classification

Most unfunctionalized propylsulfanyl cyclobutane derivatives fall into BCS Class II (Low Solubility, High Permeability).

-

LogP Range: 2.5 – 4.5 (highly dependent on other substituents).

-

Aqueous Solubility: Often < 10 µM in neutral buffer.

Experimental Protocols: Measuring Solubility

Accurate data generation requires distinguishing between Kinetic (screening) and Thermodynamic (equilibrium) solubility.[1]

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Use Case: Early-stage library screening of derivatives. Principle: Measures the precipitation point of a DMSO stock solution spiked into buffer.

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

-

Spiking: Dispense 245 µL of PBS (pH 7.4) into a 96-well flat-bottom plate.

-

Titration: Add 5 µL of DMSO stock (final conc: 200 µM, 2% DMSO). Note: Propylsulfanyl derivatives are prone to "crashing out" immediately upon contact with water.

-

Incubation: Shake at 600 rpm for 2 hours at 25°C.

-

Detection: Measure light scattering (Nephelometry) or UV absorbance (254/280 nm) after filtration.

-

Pass/Fail: Compounds with <50 µM solubility are flagged for structural modification.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use Case: Lead optimization and pre-formulation.[2][3] Principle: Equilibrium between solid drug and saturated solution.[1]

-

Solid Addition: Weigh 1–2 mg of crystalline solid into a 1.5 mL glass vial. Crucial: Do not use DMSO stock; use solid material to account for crystal lattice energy.

-

Media Addition: Add 500 µL of buffer (e.g., FaSSIF or pH 7.4 phosphate).

-

Equilibration:

-

Place vials on a rotary shaker (carousel) at 25°C.

-

Timepoint: 24 to 48 hours. (Thioethers oxidize slowly; limit to 24h if stability is unknown).

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or use PVDF syringe filters (0.22 µm). Warning: Propyl chains can bind to Nylon filters; use PVDF or PTFE.

-

Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.

Structural Optimization: The Sulfide Oxidation Switch

A key strategy to improve the solubility of this scaffold without altering the carbon skeleton is the stepwise oxidation of the sulfur atom.

Data Comparison: The Oxidation Effect

The following table illustrates the theoretical shift in physicochemical properties when the propylsulfanyl group is oxidized.

| Derivative Type | Structure Fragment | LogP (Est.) | Solubility (pH 7.[1]4) | Metabolic Liability |

| Sulfide (Parent) | -Cyclobutane-S-Pr | 3.2 | < 5 µg/mL | High (S-oxidation) |

| Sulfoxide (Chiral) | -Cyclobutane-S(=O)-Pr | 1.8 | ~150 µg/mL | Mod (Retro-reduction) |

| Sulfone (Stable) | -Cyclobutane-S(=O)2-Pr | 2.1 | ~80 µg/mL | Low (Stable) |

Insight: Converting the sulfide to a sulfoxide creates a strong hydrogen bond acceptor, drastically lowering LogP and boosting solubility. However, sulfoxides introduce chirality (creating diastereomers on the cyclobutane ring). The sulfone is achiral and stable, offering a "sweet spot" of improved solubility and metabolic stability.

Visualizations

Solubility Assessment Workflow

This diagram outlines the decision tree for processing propylsulfanyl cyclobutane derivatives.

Caption: Workflow for assessing solubility, moving from high-throughput kinetic screens to thermodynamic validation.

Chemical Optimization Pathway

The metabolic and synthetic pathway to improve solubility via sulfur oxidation.

Caption: Chemical and metabolic interconversion of the thioether group, highlighting the solubility gains of oxidation.

Troubleshooting & Best Practices

-

The "Grease Ball" Effect: Propylsulfanyl cyclobutanes are often oils or waxy solids with low melting points. They may not form a suspension but rather an oily droplet on the buffer surface.

-

Solution: Use sonication during the initial equilibration phase to disperse the oil.

-

-

Filter Binding: The propyl chain is lipophilic enough to bind to Nylon or Cellulose Acetate filters.

-

Solution: Always use PTFE or PVDF filters and pre-saturate the filter with 200 µL of the solution before collecting the filtrate for analysis.

-

-

Detection Limits: Due to the lack of a strong chromophore (unless an aryl group is attached elsewhere), UV detection might be weak.

-

Solution: Use CAD (Charged Aerosol Detection) or LC-MS for quantification if the molecule lacks an aromatic ring.

-

References

-

Grygorenko, O. O., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. Link

-

Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods.[4] Elsevier. (Standard text for Kinetic/Thermodynamic protocols).

-

van der Kolk, M. R., et al. (2021).[5] Cyclobutanes in Small-Molecule Drug Candidates.[6][4][5][7] Radboud Repository. Link

-

Enamine Ltd. Shake-Flask Aqueous Solubility Assay Protocol. Enamine.net. Link

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses cyclobutane as a lipophilic spacer).

Sources

- 1. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. enamine.net [enamine.net]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

Harnessing Cyclobutane Ring Strain in Carboxylic Acid Derivatives: A Paradigm Shift in Bioisosteric Drug Design

Executive Summary

The strategic incorporation of saturated carbocycles into drug candidates has fundamentally reshaped modern medicinal chemistry. At the vanguard of this structural evolution is the cyclobutane ring. When conjugated with carboxylic acid derivatives—such as esters, amides, and acyl chlorides—cyclobutane offers a highly specific combination of conformational rigidity, enhanced three-dimensionality, and strain-driven reactivity. This whitepaper provides an in-depth technical analysis of cyclobutane ring strain thermodynamics, its application as a bioisostere, and field-proven synthetic protocols for functionalizing these strained systems.

Thermodynamic Fundamentals: The Nature of Cyclobutane Ring Strain

To effectively utilize cyclobutanecarboxylic acid derivatives in drug design, researchers must first understand the thermodynamic forces governing the four-membered ring. Cyclobutane possesses a substantial ring strain energy of approximately 26.5 kcal/mol[1]. This thermodynamic instability is the sum of two competing structural forces:

-

Angle Strain (Baeyer Strain): The idealized internal bond angles of a planar square are 90°, which is significantly compressed compared to the optimal sp³ tetrahedral angle of 109.5°[2]. This compression forces the electron clouds of the C-C bonds into closer proximity, generating intense electrostatic repulsion.

-

Torsional Strain (Pitzer Strain): If the cyclobutane ring were perfectly planar, all adjacent C-H bonds would be forced into a fully eclipsed conformation, maximizing steric and electronic repulsion[3].

To mitigate this torsional strain, the cyclobutane ring spontaneously adopts a "puckered" or butterfly conformation, with a dihedral folding angle of approximately 25–30°. While this puckering slightly exacerbates the angle strain by further reducing the C-C-C angles to ~88°, the massive relief in torsional strain results in a net energetic minimum[2].

Quantitative Thermodynamic Comparison

Understanding how cyclobutane compares to other cycloalkanes is critical for predicting its stability during rigorous synthetic workflows.

Table 1: Comparative Ring Strain Energies of Cycloalkanes

| Cycloalkane | Molecular Formula | Idealized Planar Angle | Actual Puckered Angle | Ring Strain Energy (kcal/mol) |

| Cyclopropane | C₃H₆ | 60° | 60° | ~27.5 |

| Cyclobutane | C₄H₈ | 90° | ~88° | ~26.5 |

| Cyclopentane | C₅H₁₀ | 108° | ~105° | ~6.5 |

| Cyclohexane | C₆H₁₂ | 120° | 109.5° | ~0.1 |

Cyclobutane as a Bioisostere in Drug Discovery

Historically, planar aromatic rings were the default rigid scaffolds in drug design. However, electron-rich aromatics often suffer from poor aqueous solubility and high susceptibility to oxidative metabolism via cytochrome P450 enzymes.

Replacing a phenyl ring with a cyclobutane derivative—such as cyclobutanecarboxamide—dramatically increases the fraction of sp³-hybridized carbons (Fsp³)[4]. This structural transition improves metabolic stability by removing easily oxidized aromatic π-systems. Furthermore, the puckered, three-dimensional nature of the cyclobutane ring enhances target binding affinity by providing superior spatial complementarity to the protein's binding pocket[4].

Caption: Logical flow of cyclobutane bioisosteric substitution improving drug-like properties.

Harnessing Ring Strain: Field-Proven Synthetic Methodologies

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid via Thermal Decarboxylation

The foundational building block, cyclobutanecarboxylic acid, is classically synthesized via the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. The causality behind this protocol lies in the thermal instability of geminal diacids; precise heating provides the activation energy required to extrude CO₂, while the robust cyclobutane ring remains intact despite its internal strain[5][6].

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 75-mL distilling flask with a thermometer and attach it to a Claisen flask acting as a receiver. Cool the receiver in an ice-water bath to prevent the loss of volatile products[5].

-

Thermal Decarboxylation: Introduce 1,1-cyclobutanedicarboxylic acid into the distilling flask. Submerge the flask in an oil bath pre-heated strictly to 160–170 °C. Causality: This specific temperature range is chosen because it exceeds the decarboxylation threshold of the malonic acid derivative but remains safely below the thermal cycloreversion (ring-opening) threshold of the strained cyclobutane[5].

-

Reaction Monitoring (Self-Validating Step): Observe the evolution of carbon dioxide gas. The cessation of effervescence serves as an intrinsic visual indicator of reaction completion, eliminating the immediate need for complex chromatographic monitoring during the heating phase[5].

-

Distillation & Purification: Elevate the oil bath temperature to 210–220 °C. Collect the fraction boiling at 189–195 °C. Redistill the crude product to isolate pure cyclobutanecarboxylic acid (boiling point 191.5–193.5 °C at 740 mmHg)[5][6].

Caption: Experimental workflow for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.

Protocol 2: Directed C-H Arylation of Cyclobutanecarboxamides

Directly functionalizing the intact cyclobutane ring is notoriously difficult due to the high bond dissociation energies of its C-H bonds (approx. 100.6 kcal/mol)[7]. To overcome this, researchers employ carboxylic acid derivatives (specifically amides) as directing groups to coordinate transition metal catalysts, bringing them into close proximity to the unreactive C-H bonds[8][9].

Step-by-Step Methodology:

-

Substrate Preparation: Convert cyclobutanecarboxylic acid to a directing-group-bearing amide (e.g., using an 8-aminoquinoline or benzylamine derivative) via standard coupling agents (EDC/HOBt) in dichloromethane[8][9].

-

Catalyst Loading: In a Schlenk tube under an inert argon atmosphere, combine the cyclobutanecarboxamide substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and the aryl iodide coupling partner (1.5 equiv). Causality: The Pd(II) catalyst is chosen because the amide nitrogen strongly coordinates to it, forming a stable metallacycle intermediate that forces the palladium center into close proximity with the unreactive β-C-H bond[8].

-

Additive Integration: Add silver acetate (AgOAc, 2.0 equiv) as an oxidant and halide scavenger.

-

Thermal Activation & Self-Validation: Dissolve the mixture in a non-coordinating solvent (e.g., hexafluoroisopropanol) and heat to 90–110 °C for 12–24 hours[9]. Self-Validating Step: The protocol is self-validating through the visual precipitation of silver iodide (AgI); the accumulation of a yellow precipitate confirms that halide abstraction from the palladium center is actively occurring, thereby validating the turnover of the catalytic cycle.

-

Isolation: Cool the reaction, filter through a Celite pad to remove silver salts, and purify the cis-β-arylated cyclobutane derivative via flash column chromatography.

Quantitative Summary of Synthetic Protocols

Table 2: Summary of Synthetic Protocols for Cyclobutane Derivatives

| Target Compound | Starting Material | Key Reagents / Catalysts | Temperature | Typical Yield |

| Cyclobutanecarboxylic acid | 1,1-Cyclobutanedicarboxylic acid | None (Thermal activation) | 160–170 °C | 86–91% |

| cis-β-Aryl cyclobutanecarboxamide | Cyclobutanecarboxamide & Aryl Iodide | Pd(OAc)₂, AgOAc | 90–110 °C | >90% |

Conclusion

The intersection of thermodynamic ring strain and the versatile reactivity of carboxylic acid derivatives makes cyclobutane an indispensable motif in modern chemical synthesis and drug discovery. By understanding the delicate balance between angle and torsional strain, researchers can rationally design bioisosteres that dramatically improve the pharmacokinetic profiles of next-generation therapeutics, while leveraging strain-release and directed C-H activation methodologies to access previously unreachable chemical space.

References

1.4 - BenchChem. 2.3 - PBworks. 3.1 - OSTI.gov. 4. 2 - Wikipedia. 5.5 - Organic Syntheses. 6. 6 - ChemicalBook. 7.10 - Liskon Biological. 8. 7 - Scilit. 9.8 - ScholarWorks (CSU). 10. 9 - The Journal of Organic Chemistry (ACS Publications).

Sources

- 1. osti.gov [osti.gov]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. Furman Chemistry 120: Organic / Cycloalkanes [furmanchm120.pbworks.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. scilit.com [scilit.com]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid MSDS and safety data

Safety, Handling, and Technical Specifications for R&D Applications

Executive Summary

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) is a specialized cyclobutane derivative utilized primarily as a pharmacophore intermediate in the synthesis of gabapentinoids and other conformationally restricted amino acid analogs. Its structure combines a strained cyclobutane ring with a carboxylic acid and a propylthioether moiety, imparting unique steric and electronic properties.

This guide provides a comprehensive technical and safety profile.[1] Due to the limited availability of experimental toxicological data for this specific CAS entry, safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., cyclobutanecarboxylic acid, alkyl sulfides) and standard GHS classifications for corrosive organic acids.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid |

| Synonyms | 1-(Propylthio)cyclobutanecarboxylic acid; 1-Propylsulfanyl-cyclobutanecarboxylic acid |

| CAS Number | 1484705-29-4 |

| Molecular Formula | C₈H₁₄O₂S |

| Molecular Weight | 174.26 g/mol |

| SMILES | O=C(C1(SCCC)CCC1)O |

| Physical State | Solid or Viscous Liquid (Low melting point anticipated) |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |

| Odor | Characteristic sulfide/thiol odor (Stench) |

Hazard Identification (GHS Classification)

Based on functional group analysis (Carboxylic Acid + Sulfide)

GHS Label Elements[7][9][10]

-

Signal Word: DANGER

-

Pictograms:

-

🚩 GHS05 (Corrosion)

-

🚩 GHS07 (Exclamation Mark)

-

Hazard Statements

-

H302: Harmful if swallowed (Predicted based on analog data).

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][4][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5][6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2][3][4][5][6] Rinse skin with water [or shower].[2][4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses, if present and easy to do.[2][3][4][5] Continue rinsing.[2][3][4][5]

Safety Decision Matrix & Handling Protocols

The following diagram outlines the logical flow for risk assessment and handling decisions in a laboratory setting.

Caption: Operational workflow for handling 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid, emphasizing odor control and corrosivity.

Scientific Rationale for Protocols

-

Stench Management: The propylthio group (

) is prone to oxidation or hydrolysis, potentially releasing thiols with low odor thresholds. All handling must occur within a functioning chemical fume hood. [4] -

Corrosivity: The carboxylic acid moiety (

) on a strained ring can exhibit aggressive behavior toward biological tissue. Double-gloving (Nitrile over Latex or Nitrile/Nitrile) is recommended to prevent permeation. -

Material Incompatibility: Avoid spatulas or containers made of lower-grade metals (aluminum, mild steel) as the acid can corrode them, potentially leaching metals into your compound. Use Glass, Teflon (PTFE), or Hastelloy .

Emergency Response Procedures

First Aid Measures

-

Eye Contact: Immediate irrigation is critical.[4] Flush with water for at least 15 minutes , lifting eyelids occasionally.[4][5] The "Self-Validating" step here is checking pH of the eye runoff if litmus is immediately available (aim for pH 7), but do not delay rinsing to find paper.

-

Skin Contact: Remove contaminated clothing immediately.[2][3][4][5][6] Wash with soap and water.[4][5][6] If a burn is visible, cover with a sterile, non-adherent bandage.

-

Ingestion: Do NOT induce vomiting. The corrosive nature can cause secondary damage to the esophagus. Administer water if the victim is conscious.

Firefighting Measures

-

Extinguishing Media: Carbon dioxide (

), Dry chemical, or Alcohol-resistant foam.[4] -

Specific Hazards: Combustion will generate Sulfur Oxides (

) and Carbon Monoxide (

Spill Response Logic

Caption: Decision logic for spill response. Note the prohibition of bleach to prevent toxic chloramine/sulfur chloride formation.

Toxicological & Ecological Information

Acute Toxicity (Predicted)

-

Oral: Data for cyclobutanecarboxylic acid suggests an

(rat) in the range of 500–2000 mg/kg. Treat as Harmful . -

Dermal: Corrosive. Tissue destruction occurs upon contact.

-

Inhalation: Vapors or dusts are extremely irritating to the upper respiratory tract.

Ecological Impact

-

Aquatic Toxicity: Sulfides can be toxic to aquatic life. Do not allow the compound to enter drains or watercourses.

-

Persistence: The cyclobutane ring is relatively stable, but the thioether is susceptible to environmental oxidation.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended. The thioether is sensitive to oxidation; the acid is hygroscopic.

-

Container: Tightly sealed glass or PTFE vial. Secondary containment is advised to trap odors.

References

-

PubChem. (n.d.). Compound Summary: Cyclobutanecarboxylic acid derivatives. National Library of Medicine. Retrieved March 4, 2026, from [Link]

Sources

Redefining Chemical Space: Novel Cyclobutane Building Blocks in Modern Medicinal Chemistry

Executive Summary

For decades, drug discovery programs have been heavily reliant on flat, sp²-hybridized aromatic systems. While synthetically tractable, this "flatland" approach often leads to poor solubility, off-target toxicity, and high attrition rates in clinical trials. As a Senior Application Scientist, I have observed a paradigm shift toward sp³-rich, three-dimensional architectures. Among these, the cyclobutane ring has emerged as a privileged scaffold.

Historically underutilized due to synthetic bottlenecks and perceived instability, cyclobutanes are now highly accessible thanks to breakthroughs in visible-light photocatalysis. This guide explores the physicochemical rationale for employing cyclobutane building blocks, details their strategic application in rational drug design, and provides a field-validated, step-by-step synthetic protocol for their incorporation.

The Physicochemical Paradigm of the Cyclobutane Ring

To understand why cyclobutanes are valuable, we must first analyze their fundamental physical chemistry. The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol 1.

Unlike the planar cyclopropane ring, cyclobutane adopts a puckered conformation .

-

The Causality of Puckering: A perfectly planar cyclobutane would suffer from severe torsional strain due to fully eclipsed adjacent C-H bonds. To relieve this, the ring puckers, reducing the C-C-C bond angle to ~88°. This balance of energies forces substituents into distinct pseudo-axial and pseudo-equatorial positions, allowing medicinal chemists to precisely map vectors into target binding pockets.

-

Electronic Properties: The angle strain slightly increases the p-character of the C-C bonds and the s-character of the C-H bonds, subtly altering the inductive effects on adjacent functional groups without compromising chemical inertness under physiological conditions.

Table 1: Comparative Physicochemical Profiling of Cycloalkanes

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Strain Energy (kcal/mol) | 28.1 | 26.3 | 7.1 | 0.0 |

| Average C-C Bond Length | 1.51 Å | 1.55 Å | 1.54 Å | 1.54 Å |

| Lowest Energy Conformation | Planar | Puckered (~88° angle) | Envelope | Chair |

| Primary MedChem Utility | Metabolic block, rigidifier | Conformational restriction | Spacer, flexible linker | Hydrophobic bulk |

Strategic Applications in Rational Drug Design

The integration of cyclobutane fragments is not merely an exercise in structural novelty; it is a calculated maneuver to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Bioisosteric Replacement & Selectivity Enhancement

Cyclobutanes serve as excellent bioisosteres for gem-dimethyl groups, piperidines, and even phenyl rings. A landmark example is the development of Abrocitinib , an FDA-approved JAK1 inhibitor. By replacing the piperidine structure found in earlier prototypes (like tofacitinib) with a 1,3-disubstituted cyclobutane motif, researchers achieved a 28-fold increase in selectivity for the JAK1 receptor over other JAK family members 2. The puckered cyclobutane locked the molecule into a bioactive conformation that perfectly complemented the JAK1 binding pocket.

Conformational Restriction

Flexible molecules pay a high entropic penalty upon binding to a target protein. Cyclobutanes restrict this flexibility. For instance, in the development of novel αvβ3 integrin antagonists, cyclobutane-based small molecules were utilized as central scaffolds in arginine-glycine-aspartic acid (RGD) mimetics, yielding highly stable and potent in vivo candidates 3.

Fig 1: Rational design workflow for incorporating cyclobutane bioisosteres into hits.

Advanced Synthetic Methodologies: The Photochemical Renaissance

Historically, the synthesis of cyclobutanes relied on thermal [2+2] cycloadditions (which require highly activated, unstable substrates like ketenes) or harsh UV-mediated photocycloadditions that destroyed sensitive functional groups.

Today, visible-light photocatalysis has redefined the synthetic logic of medicinal chemistry 4. By utilizing transition metal complexes (e.g., Iridium or Ruthenium) with high intersystem crossing efficiencies, chemists can access long-lived triplet excited states using mild visible light. This allows for the photosensitized [2+2] cycloaddition of complex, densely functionalized substrates, such as vinyl boronate esters, to yield highly valuable cyclobutyl boronate building blocks 5.

Fig 2: Photochemical [2+2] cycloaddition pathway via Ir(III) triplet sensitization.

Self-Validating Experimental Protocol: Visible-Light Mediated [2+2] Photocycloaddition

To ensure absolute reproducibility and scientific integrity, the following protocol details the synthesis of a cyclobutyl boronate ester. Every step is annotated with the underlying physical causality to empower researchers to troubleshoot and adapt the system.

Objective:

Synthesis of a substituted cyclobutyl boronate ester via intermolecular [2+2] cycloaddition between a styrenyl alkene and a vinyl boronate ester.

Materials:

-

Photocatalyst:

(1.0 mol%) -

Substrates: Styrenyl alkene (1.0 equiv), Vinyl pinacol boronate (3.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Equipment: 440 nm Blue LED photoreactor, Schlenk flask.

Step-by-Step Methodology:

Step 1: Reaction Assembly In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the styrenyl alkene (1.0 mmol), vinyl pinacol boronate (3.0 mmol), and the Ir(III) photocatalyst (0.01 mmol). Dissolve the mixture in 10 mL of anhydrous MeCN.

-

Causality: We use a 3-fold excess of the vinyl boronate ester to suppress competitive homodimerization of the styrenyl alkene. MeCN is selected because its high polarity stabilizes the charge-transfer characteristics of the Ir(III) excited state without participating in unwanted side reactions.

Step 2: Rigorous Degassing (Freeze-Pump-Thaw) Seal the flask and submerge it in liquid nitrogen until the solvent is completely frozen. Open the flask to a high vacuum for 5 minutes. Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. Repeat this cycle three times. Backfill with ultra-pure Argon.

-

Causality: The[2+2] photocycloaddition relies on Dexter energy transfer from the long-lived triplet excited state of the Ir(III) catalyst to the alkene. Molecular oxygen (

) is a potent triplet quencher. Failing to rigorously deoxygenate the solvent will result in rapid energy transfer to

Step 3: Photochemical Irradiation Place the flask in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. Use a cooling fan to maintain the ambient temperature at ~25°C.

-

Causality: The 440 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir(III) catalyst. Maintaining ambient temperature is critical; elevated temperatures can lead to thermal degradation of the boronate ester or induce non-selective radical background reactions.

Step 4: Validation Checkpoint & Workup

Remove a 50 µL aliquot under Argon, concentrate, and analyze via crude

-

Self-Validating Metric: The reaction is deemed successful and complete when the vinylic proton signals of the starting styrene (typically 5.0–6.5 ppm) disappear, and new upfield cyclobutane multiplet signals emerge between 1.5–3.0 ppm. Once validated, concentrate the bulk mixture in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cyclobutyl boronate ester.

Conclusion & Future Outlook

The cyclobutane ring is no longer a mere structural curiosity; it is a fundamental building block in the modern medicinal chemist's toolbox. By leveraging its unique puckered conformation and favorable strain energy, drug development professionals can achieve unprecedented levels of target selectivity and metabolic stability. Furthermore, the advent of robust, visible-light-mediated photochemical protocols ensures that these 3D architectures can be synthesized rapidly and reliably on scale.

As Fragment-Based Drug Discovery (FBDD) continues to evolve, the demand for high-3D-character libraries will only increase 6. Integrating cyclobutanes into your discovery pipeline is a proven strategy to escape flatland and secure robust intellectual property in highly competitive therapeutic areas.

References

- Source: ChemMedChem (nih.gov)

- Source: nih.

- Source: nih.

- Title: Redefining the Synthetic Logic of Medicinal Chemistry.

- Source: rsc.

- Source: nih.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Substituted Cyclobutane-1-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Among the emerging structural motifs, 1-substituted cyclobutane-1-carboxylic acids have garnered significant attention for their unique conformational properties and their ability to impart favorable characteristics to bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of this promising class of compounds, offering valuable insights for researchers and drug development professionals.

The rigid, puckered conformation of the cyclobutane ring offers a distinct advantage over more flexible aliphatic or larger cycloalkane systems.[1][2] This inherent rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[1] The introduction of a substituent at the 1-position of the cyclobutane ring, alongside the carboxylic acid moiety, provides a versatile platform for modulating the physicochemical and biological properties of drug candidates.

I. Synthetic Strategies: Accessing the Cyclobutane Core

The synthesis of 1-substituted cyclobutane-1-carboxylic acids can be challenging due to the inherent ring strain of the four-membered ring.[3] However, several robust synthetic methodologies have been developed to access these valuable building blocks.

A. Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

1-Aminocyclobutane-1-carboxylic acid is a key intermediate for the synthesis of various derivatives and has been incorporated into peptides to create conformationally constrained analogs.[4][5] A common synthetic approach involves the protection of the amino group, followed by manipulation of the carboxylic acid.

Experimental Protocol: N-Boc Protection of 1-Aminocyclobutane-1-carboxylic Acid [3]

-

To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (4.5 g, 20.4 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate (30 mL) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

-

Extract the product with dichloromethane (2 x 40 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutane-1-carboxylic acid.

Diagram: Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic Acid

Caption: Synthetic scheme for the N-Boc protection of 1-aminocyclobutane-1-carboxylic acid.

B. Synthesis of 1-Hydroxycyclobutane-1-carboxylic Acid

1-Hydroxycyclobutane-1-carboxylic acid serves as a valuable building block for introducing a hydroxyl group, which can act as a hydrogen bond donor or a point for further functionalization. A common precursor for its synthesis is 3-oxocyclobutane-1-carboxylic acid.

Experimental Protocol: Synthesis of 1-Hydroxycyclobutane-1-carboxylic Acid via Grignard Reaction

This protocol is a general representation based on the concept of a Grignard reaction with a ketone.

-

To a solution of 3-oxocyclobutane-1-carboxylic acid methyl ester in anhydrous diethyl ether, add a solution of methylmagnesium bromide (Grignard reagent) dropwise at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-hydroxy-3-methylcyclobutane-1-carboxylic acid methyl ester.

-

Hydrolyze the ester using standard conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield the desired 1-hydroxy-3-methylcyclobutane-1-carboxylic acid.

C. Synthesis of 1-Fluorocyclobutane-1-carboxylic Acid

The introduction of fluorine into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity. The synthesis of 1-fluorocyclobutane-1-carboxylic acid often involves specialized fluorinating reagents.

Conceptual Synthetic Approach:

The synthesis of 1-fluorocyclobutane-1-carboxylic acid can be envisioned starting from a suitable precursor such as 1-hydroxycyclobutane-1-carboxylic acid ester. Deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) would introduce the fluorine atom. Subsequent hydrolysis of the ester would yield the final product. The stereochemical outcome of the fluorination would need to be carefully considered.

II. Medicinal Chemistry Applications

The unique structural features of 1-substituted cyclobutane-1-carboxylic acids have been exploited in various therapeutic areas.

A. Oncology

In the field of oncology, these compounds have shown promise as integrin antagonists and as positron emission tomography (PET) imaging agents for tumors.

-

Integrin Antagonists: The rigid cyclobutane scaffold can mimic the arginine-glycine-aspartic acid (RGD) motif, which is crucial for the interaction of integrins with the extracellular matrix.[6][7] By presenting arginine and aspartate mimetic sidechains in a specific orientation, these compounds can act as potent and selective αvβ3 integrin antagonists, which are implicated in tumor angiogenesis and metastasis.[6][7] The cyclobutane core has been shown to provide good metabolic stability to these antagonists.[8]

-

PET Imaging Agents: Radiolabeled 1-aminocyclobutane-1-carboxylic acid derivatives, such as [¹⁸F]fluciclovine (Axumin), have been developed for PET imaging of tumors.[9][10] These amino acid analogs are transported into cancer cells via upregulated amino acid transporters, allowing for the visualization of tumors.

| Compound Class | Therapeutic Target/Application | Key Findings |

| Cyclobutane-based RGD mimetics | αvβ3 integrin | Potent and selective antagonists with good metabolic stability.[6][7][8] |

| Radiolabeled 1-aminocyclobutane-1-carboxylic acids | Tumor imaging (PET) | High uptake in tumor tissue, enabling effective visualization.[9][10] |

| 1,1-Cyclobutanedicarboxylic acid | Precursor for Carboplatin | Used in the synthesis of the anticancer drug carboplatin.[11] |

B. Neuroscience

The conformationally restricted nature of cyclobutane derivatives makes them ideal candidates for designing analogs of neurotransmitters, such as gamma-aminobutyric acid (GABA).

-

GABA Analogues: Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogs. The cis isomer, in particular, has shown weak to moderate GABA-like activity by inhibiting GABA uptake and binding to GABA receptors.[1] The rigid cyclobutane ring "pins back" the polar groups, influencing their interaction with the target proteins.[1]

Diagram: Role of Cyclobutane as a Rigid Scaffold

Sources

- 1. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]

- 9. Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]

Methodological & Application

Application Note: Advanced Coupling Strategies for 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary

The synthesis of complex small molecules and peptidomimetics frequently requires the amidation or esterification of sterically hindered carboxylic acids. 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid presents a formidable synthetic challenge due to two distinct structural features:

-

An

-Disubstituted (Quaternary) Center: The carboxylic acid is directly attached to a fully substituted cyclobutane ring, severely restricting the conformational space around the carbonyl carbon. -

A Bulky, Sensitive Thioether: The propylsulfanyl group (-S-CH₂CH₂CH₃) adds significant steric shielding and is chemically sensitive to harsh electrophiles and oxidants.

Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) typically fail with this substrate. The bulky O-acylisourea intermediate formed by carbodiimides prevents the incoming nucleophile from achieving the required Bürgi-Dunitz trajectory. Consequently, the slow rate of bimolecular coupling allows the intermediate to undergo a unimolecular, irreversible rearrangement into an inactive N-acylurea.

This Application Note details the causality behind selecting specialized coupling reagents—specifically TFFH , Ghosez's Reagent , and HATU/COMU —to successfully activate and couple 1-(propylsulfanyl)cyclobutane-1-carboxylic acid while preserving the integrity of the thioether moiety.

Mechanistic Causality: Selecting the Right Reagent

To overcome the steric shielding of the cyclobutane ring and the propylsulfanyl chain, the activation strategy must either minimize the steric bulk of the leaving group or provide intramolecular guidance (anchimeric assistance) to the incoming amine.

A. Minimizing Steric Bulk: Acid Fluoride Generation via TFFH

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is a highly effective reagent that converts carboxylic acids into acid fluorides in situ[1].

-

The Causality: Unlike acid chlorides or O-acylisoureas, the fluoride ion is highly electronegative (ensuring strong carbonyl activation) but sterically very small (comparable to a hydrogen atom). This minimal steric footprint drastically lowers the activation energy required for the nucleophile to attack the quaternary center[2]. Furthermore, TFFH avoids the use of corrosive cyanuric fluoride and is highly effective for

-disubstituted substrates[3].

B. Neutral Acid Chloride Formation: Ghosez's Reagent

Traditional methods for forming acid chlorides (using SOCl₂ or oxalyl chloride/DMF) generate HCl and strongly electrophilic intermediates that can react with the sensitive propylsulfanyl thioether, leading to sulfonium ion formation or degradation.

-

The Causality: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to highly reactive acid chlorides under strictly neutral conditions[4]. This allows for the extreme reactivity of an acid chloride necessary to overcome the quaternary cyclobutane steric clash, without compromising the thioether group[5],[6].

C. Anchimeric Assistance: HATU and COMU

For moderately hindered amines, uronium-type reagents like HATU and COMU are the gold standard[7],[8].

-

The Causality: HATU converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage here is the neighboring group effect: the pyridine nitrogen of the HOAt leaving group forms a hydrogen-bonded 7-membered cyclic transition state with the incoming amine, actively pulling the nucleophile into the sterically hindered carbonyl. COMU offers similar coupling efficiency using an Oxyma leaving group, with the added benefit of a superior safety profile (non-explosive compared to benzotriazole derivatives)[8].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of these reagents when applied to

| Coupling Reagent | Active Intermediate | Steric Tolerance | Chemoselectivity (Thioether) | Typical Yields (Hindered) | Primary Advantage |

| EDC / HOBt | O-acylisourea / OBt ester | Very Low | High | < 10% | Low cost, easy workup. |

| HATU | OAt active ester | Moderate - High | High | 60 - 85% | Anchimeric assistance via H-bonding. |

| COMU | Oxyma active ester | Moderate - High | High | 60 - 85% | Safer than HATU, excellent solubility[8]. |

| TFFH | Acid Fluoride | Very High | High | 75 - 95% | Minimal steric bulk of leaving group[2]. |

| Ghosez's Reagent | Acid Chloride | Extremely High | Moderate - High | 80 - 98% | Strictly neutral activation[4]. |

Experimental Workflows & Visualizations

Caption: Activation pathway of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid using TFFH.

Protocol A: Acid Fluoride Coupling using TFFH

This protocol is self-validating via IR spectroscopy monitoring.

-

Preparation: Dissolve 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol) and stir for 5 minutes at room temperature.

-

Activation: Add TFFH (1.1 equiv, 1.1 mmol) in one portion.

-

In-Process Control (IPC): Stir the reaction for 30–60 minutes. To validate activation, take a 10

L aliquot and analyze via FT-IR. The disappearance of the carboxylic acid peak (~1710 cm⁻¹) and the appearance of a distinct carbonyl fluoride peak (~1842 cm⁻¹ ) confirms complete activation[3]. -

Coupling: Once activation is confirmed, add the target amine (1.2 equiv, 1.2 mmol). Stir at room temperature for 12–24 hours. Note: For extremely hindered amines, the reaction can be gently refluxed.

-

Workup: Dilute with DCM, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Caption: Experimental workflow for neutral acid chloride coupling via Ghosez's Reagent.

Protocol B: Neutral Acid Chloride Coupling via Ghosez's Reagent

Ideal for coupling with highly electron-deficient or exceptionally bulky amines.

-

Preparation: Dissolve 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) under argon and cool to 0 °C.

-

Activation: Dropwise add Ghosez's Reagent (1.2 equiv, 1.2 mmol). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Crucial: No base is added during this step, preventing thioether degradation[4].

-

In-Process Control (IPC): Quench a 5

L aliquot into 100 -

Coupling: Cool the reaction back to 0 °C. Add the target amine (1.1 equiv) followed by a mild base such as N-methylmorpholine (NMM, 2.0 equiv) or, for extremely difficult couplings, Silver Cyanide (AgCN, 1.0 equiv) to act as a halophilic promoter[4],[6].

-

Workup: Stir for 12 hours at room temperature. Quench with water, extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Protocol C: Amidation using HATU/COMU

Best for primary amines or unhindered secondary amines where rapid, straightforward synthesis is prioritized.

-

Preparation: In a dry flask, combine 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol), the target amine (1.1 equiv), and HATU (or COMU) (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL)[7].

-

Initiation: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. The reaction mixture will typically undergo a color change (yellowing) indicating the formation of the active ester.

-

Reaction: Stir at room temperature for 4–8 hours. The anchimeric assistance of the HOAt/Oxyma leaving group will facilitate the coupling despite the cyclobutane steric bulk.

-

Workup: Dilute heavily with ethyl acetate (to remove DMF during washing). Wash 3x with 5% aqueous LiCl (to extract residual DMF), followed by 10% citric acid, saturated NaHCO₃, and brine. Dry and concentrate.

References

-

Benchchem: Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide.[9] 9

-

Bachem: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.[8] 8

-

Sigma-Aldrich: Peptide Coupling Reagents Guide.

-

Wikipedia: HATU (Neighboring Group Effect).

-

Benchchem: A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis.[1] 1

-

NIH/PMC: Straightforward, scalable, solution-phase synthesis of peptide bonds in flow (Ghosez's Reagent).[5] 5

-

Atlanchim Pharma: Scientific Letter - Amide Bond Formation (Neutral Acid Chlorides).[4] 4

-

ResearchGate: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): A unique reagent for the conversion of carboxylic acids.[2] 2

-